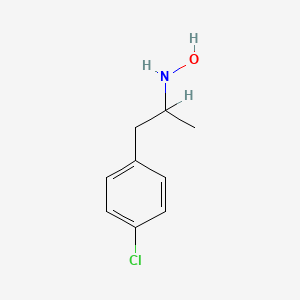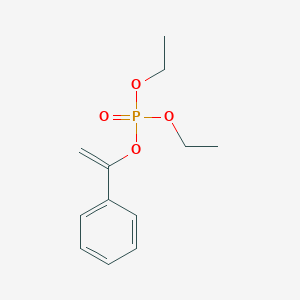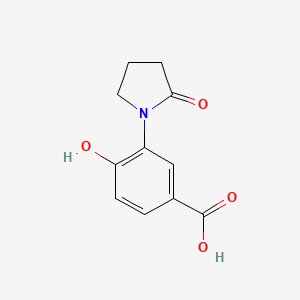
Pistaciamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pistaciamide is a natural product derived from the plant Pistacia chinensis. It is a pyrrolidone derivative with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pistaciamide typically involves the extraction of natural products from Pistacia chinensis. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for the extraction of natural products include solvent extraction, chromatography, and crystallization .
Industrial Production Methods
The compound is typically produced in small quantities for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Pistaciamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pistaciamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of pyrrolidone derivatives.
Biology: Research on this compound includes its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Studies have explored its potential therapeutic effects, including its role in reversing multidrug resistance in cancer cells.
Mecanismo De Acción
The mechanism of action of pistaciamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pistaciamide include other pyrrolidone derivatives and natural products from the Pistacia genus, such as pistagremic acid and other phenolic compounds .
Uniqueness
This compound is unique due to its specific structure and the combination of its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
4-hydroxy-3-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-3-7(11(15)16)6-8(9)12-5-1-2-10(12)14/h3-4,6,13H,1-2,5H2,(H,15,16) |
Clave InChI |
SMQZZRUGTUYBFY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




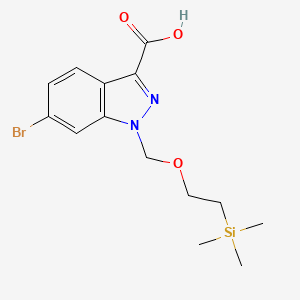

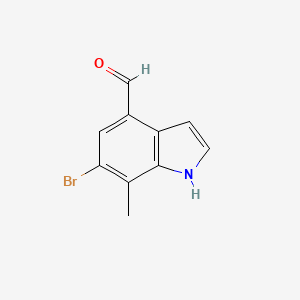
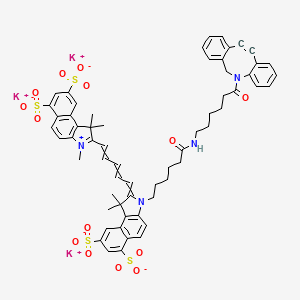


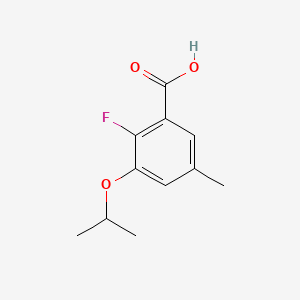
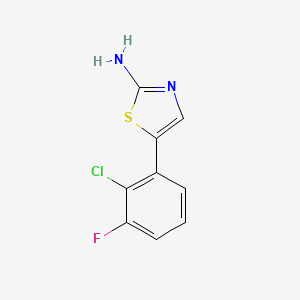
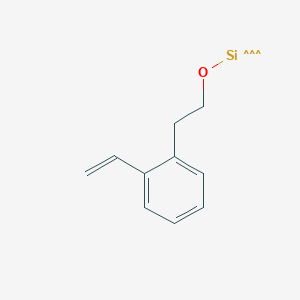
![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
